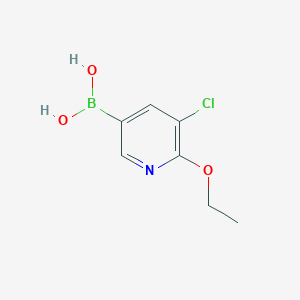

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-6-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BClNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZRXDHALIHUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675115 | |

| Record name | (5-Chloro-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-68-3 | |

| Record name | B-(5-Chloro-6-ethoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-6-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

(5-Chloro-6-ethoxypyridin-3-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry and materials science. Its trifunctional nature—featuring a chloro substituent, an ethoxy group, and a boronic acid moiety on a pyridine scaffold—offers multiple points for molecular elaboration. This unique combination makes it an invaluable synthon for the construction of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1][2][3] The ability to selectively introduce aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring, while retaining the potential for further functionalization at the chloro- and ethoxy- positions, underpins its utility in the synthesis of novel pharmaceutical agents and functional materials.[][5]

This guide provides a comprehensive overview of the synthetic protocol for this compound, delving into the mechanistic rationale behind each step, offering detailed experimental procedures, and addressing critical safety considerations.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound points towards a halogen-metal exchange followed by borylation as the key bond-forming step. The primary challenge lies in achieving regioselective functionalization of the pyridine ring.

Caption: Retrosynthetic pathway for the target molecule.

The chosen synthetic strategy involves three main stages:

-

Synthesis of the Starting Material: Preparation of 2-ethoxy-5-chloropyridine from a commercially available precursor.

-

Regioselective Lithiation: Directed ortho-metalation of 2-ethoxy-5-chloropyridine to generate the key organolithium intermediate.

-

Borylation and Workup: Trapping of the lithiated species with a borate ester, followed by acidic workup to yield the desired boronic acid.

Detailed Synthesis Protocol

Part 1: Synthesis of 2-Ethoxy-5-chloropyridine

The synthesis commences with a standard Williamson ether synthesis to introduce the ethoxy group onto the pyridine ring.

Reaction Scheme:

Caption: Williamson ether synthesis of the starting material.

Experimental Protocol:

A detailed procedure for this transformation has been reported.[6]

-

To a stirred solution of 6-chloropyridin-3-ol (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (3 equivalents) at 0 °C.

-

To this suspension, add ethyl iodide (1.2 equivalents) dropwise.

-

The reaction mixture is then warmed to 40 °C and stirred for 2 hours.

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-ethoxy-5-chloropyridine.

| Parameter | Value | Reference |

| Starting Material | 6-chloropyridin-3-ol | Commercially Available |

| Reagents | Ethyl iodide, Potassium carbonate | Standard Laboratory Reagents |

| Solvent | N,N-dimethylformamide (DMF) | Anhydrous |

| Temperature | 40 °C | |

| Reaction Time | 2 hours | |

| Typical Yield | ~90% | [6] |

Part 2: Regioselective Lithiation and Borylation

This is the most critical stage of the synthesis, requiring stringent anhydrous and anaerobic conditions. The directing effect of the ethoxy group is leveraged to achieve lithiation at the C3 position.

Reaction Scheme:

Caption: Lithiation and borylation sequence.

The choice of the lithiating agent is crucial. While n-butyllithium (n-BuLi) can be effective, lithium diisopropylamide (LDA) is often preferred to minimize nucleophilic attack at the pyridine ring.[7] The low temperature (-78 °C) is essential to ensure the stability of the organolithium intermediate and prevent side reactions.

Experimental Protocol:

This protocol is adapted from established procedures for the lithiation-borylation of substituted pyridines.[7][8]

-

Preparation: All glassware must be oven-dried and cooled under a stream of inert gas (argon or nitrogen).[9] All solvents and reagents must be anhydrous.

-

Lithiation: To a solution of 2-ethoxy-5-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF), cooled to -78 °C (dry ice/acetone bath), add a solution of freshly prepared or titrated lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir for an additional 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

| Parameter | Value | Rationale |

| Lithiation Reagent | LDA or n-BuLi | LDA is less nucleophilic, reducing side reactions.[7] |

| Solvent | Anhydrous THF | Aprotic and solubilizes the organolithium intermediate. |

| Temperature | -78 °C | Critical for the stability of the lithiated species.[8] |

| Borylating Agent | Triisopropyl borate | Electrophilic boron source. |

Part 3: Purification

Purification of arylboronic acids can be challenging due to their tendency to form boroxines and their polarity.[10] Several methods can be employed.

-

Acid-Base Extraction: A common and effective method involves dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., NaOH). The boronic acid forms a water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[11]

-

Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) can be effective.[12][13]

-

Chromatography: While direct chromatography on silica gel can lead to decomposition, it is sometimes possible with careful selection of eluents or by using treated silica gel (e.g., boric acid-treated silica).[10][14] Alternatively, the boronic acid can be converted to a more stable ester (e.g., pinacol ester) for purification, followed by hydrolysis.[10]

Safety and Handling

Extreme caution must be exercised throughout this synthesis, particularly during the lithiation step.

Organolithium Reagents (n-BuLi, LDA):

-

Pyrophoric: Organolithium reagents are pyrophoric and will ignite spontaneously on contact with air.[15][16] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques.[9][17]

-

Corrosive: They are highly corrosive and can cause severe burns upon skin contact.[9]

-

Reactive: They react violently with water and other protic sources.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves under neoprene or Viton gloves are recommended).[15][16][18] Work in a chemical fume hood, and ensure a Class D fire extinguisher (for combustible metals) or powdered lime is readily accessible.[16] Never work alone when handling these reagents.[17][18]

Triisopropyl Borate:

-

Flammable: It is a highly flammable liquid.[19][20] Keep away from heat, sparks, and open flames.

-

Irritant: It can cause eye, skin, and respiratory tract irritation.[21][22] Ingestion or inhalation may lead to more severe health effects.[20][22]

-

Handling: Handle in a well-ventilated fume hood.[22] Ground and bond containers when transferring to prevent static discharge.[23]

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of this compound is a multi-step process that hinges on a regioselective lithiation-borylation sequence. While the procedure requires meticulous attention to anhydrous and anaerobic conditions, particularly when handling pyrophoric organolithium reagents, it provides reliable access to a highly valuable and versatile building block for drug discovery and materials science. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently and successfully prepare this important compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-CHLORO-5-ETHOXYPYRIDINE CAS#: 856851-48-4 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. ehs.ucr.edu [ehs.ucr.edu]

- 16. njit.edu [njit.edu]

- 17. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jk-sci.com [jk-sci.com]

- 19. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Triisopropyl borate - Hazardous Agents | Haz-Map [haz-map.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. merckmillipore.com [merckmillipore.com]

physicochemical properties of 5-chloro-6-ethoxypyridin-3-yl boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-chloro-6-ethoxypyridin-3-yl boronic acid

Introduction

5-chloro-6-ethoxypyridin-3-yl boronic acid is a substituted heteroaromatic boronic acid. Compounds of this class are of significant interest to researchers in drug development and organic synthesis, primarily serving as versatile building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] The physicochemical properties of this reagent are paramount as they directly influence its storage, handling, reactivity, and application in various chemical transformations. This guide provides a detailed examination of its core properties, offering both established data and field-proven experimental protocols for its characterization.

Core Molecular and Physical Properties

The fundamental identity of a chemical reagent begins with its molecular structure and associated physical constants. These data are foundational for all subsequent experimental work, from calculating molar equivalents to interpreting analytical data.

| Property | Value | Source |

| IUPAC Name | (5-chloro-6-ethoxypyridin-3-yl)boronic acid | - |

| CAS Number | 1150114-68-3 | [3] |

| Molecular Formula | C₇H₉BClNO₃ | [4] |

| Molecular Weight | 201.42 g/mol | [4] |

| Physical Appearance | Expected to be a white to off-white solid | General knowledge |

| Heavy Atom Count | 13 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

Acidity and pKa: A Measure of Lewis Acidity

The acidity of an arylboronic acid is a defining characteristic of its reactivity. Unlike typical Brønsted acids that donate a proton, boronic acids function as Lewis acids by accepting a hydroxide ion from an aqueous solution.[5] This forms a tetrahedral boronate species, releasing a proton into the medium.[5] The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is governed by the solution's pH and the compound's pKa.[6] This transformation is critical, as the nucleophilic character of the boronate anion is essential for the transmetalation step in Suzuki-Miyaura coupling reactions.[6] The pKa of arylboronic acids is heavily influenced by the electronic properties of substituents on the aromatic ring, with electron-withdrawing groups generally increasing acidity (lowering the pKa).[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 1150114-68-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C7H9BClNO3 | CID 46739513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to PF-06463922 (Lorlatinib): A Third-Generation ALK/ROS1 Inhibitor

A Note on CAS Number 1150114-68-3

Initial searches for CAS number 1150114-68-3 identify the compound as (5-Chloro-6-ethoxypyridin-3-yl)boronic acid. This molecule is a heterocyclic organic building block, primarily used in chemical synthesis, likely as a reagent in cross-coupling reactions.[1][2] While its basic properties are available from chemical suppliers, it is not itself an active pharmaceutical ingredient and lacks extensive biological characterization in the public domain.

Given the context of this guide for drug development professionals, and the frequent association in search results, it is highly probable that the intended subject of inquiry is the complex, clinically significant molecule PF-06463922 , commercially known as Lorlatinib . This compound or similar boronic acid derivatives are plausible intermediates in the complex synthesis of Lorlatinib.[3][4][5] This guide will, therefore, focus on the properties, structure, and application of PF-06463922 (Lorlatinib).

Introduction to PF-06463922 (Lorlatinib)

PF-06463922, or Lorlatinib, is a potent, third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[6] Developed by Pfizer, it represents a significant advancement in the treatment of specific subtypes of non-small cell lung cancer (NSCLC).[7] Its unique macrocyclic structure was engineered through structure-based drug design to achieve two primary objectives: high potency against a wide spectrum of ALK resistance mutations and the ability to penetrate the central nervous system (CNS) to treat or prevent brain metastases.[6][8][9]

Chemical Structure and Physicochemical Properties

Lorlatinib's defining feature is its macrocyclic framework, which constrains the molecule into a conformation optimal for binding to the ATP pocket of ALK and ROS1 kinases.[9][10] This structure contributes to its high affinity and selectivity.

Table 1: Physicochemical Properties of PF-06463922 (Lorlatinib)

| Property | Value | Source(s) |

| IUPAC Name | (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][3][11][12]benzoxadiazacyclotetradecine-3-carbonitrile | [4] |

| CAS Number | 1454846-35-5 | [4] |

| Molecular Formula | C₂₁H₁₉FN₆O₂ | [4] |

| Molecular Weight | 406.41 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action

Lorlatinib functions as a competitive inhibitor at the ATP-binding site of ALK and ROS1 kinases. In certain cancers, chromosomal rearrangements lead to the creation of fusion genes (e.g., EML4-ALK, CD74-ROS1) that produce constitutively active kinases.[10] These fusion proteins drive oncogenic signaling pathways, promoting cell proliferation and survival.

By binding to the kinase domain, Lorlatinib blocks the autophosphorylation of the ALK or ROS1 fusion protein.[13] This inhibition shuts down downstream signaling cascades, including the SHP2, Erk1/2, and AKT pathways, ultimately leading to the induction of apoptosis in cancer cells.[10][13]

Caption: Mechanism of action of Lorlatinib.

Potency and Activity Against Resistance Mutations

A key advantage of Lorlatinib is its potent activity against a wide range of ALK mutations that confer resistance to first-generation (crizotinib) and second-generation (ceritinib, alectinib) inhibitors.[8][14] This includes the highly recalcitrant G1202R solvent front mutation.[8][14]

Table 2: Inhibitory Activity of Lorlatinib (PF-06463922)

| Target | IC₅₀ / Kᵢ | Notes | Source(s) |

| ROS1 Fusion Kinases | 0.19–0.53 nM (IC₅₀) | Potently inhibits kinase activity of various ROS1 fusions. | [13] |

| Wild-Type ALK | <0.07 nM (Kᵢ) | High affinity for the wild-type ALK kinase. | [8] |

| ALK L1196M | <0.02 nM (Kᵢ) | A common "gatekeeper" resistance mutation. | [8] |

| ALK G1202R | 77-113 nM (IC₅₀) | Overcomes this highly resistant mutation. | [8] |

| ROS1 G2032R | - | Inhibits this crizotinib-refractory mutation. | [10][12] |

In cellular assays, Lorlatinib was found to be over 10-fold more potent than crizotinib and over 100-fold more potent than ceritinib or alectinib against ROS1 fusion-mediated cell growth.[10]

Synthetic Strategy

The synthesis of Lorlatinib is a complex, multi-step process that highlights modern organic synthesis techniques. The large-scale synthesis employs a convergent approach, featuring two key bond formations to construct the macrocycle: a Suzuki cross-coupling and a subsequent amide macrolactamization.[4][5]

Caption: Convergent synthetic workflow for Lorlatinib.

Key Experimental Steps:

-

Fragment Synthesis: Two key fragments, a boronate ester and an aryl halide, are synthesized separately.[5] This involves multiple steps including enantioselective reductions and functional group manipulations.[3][11]

-

Suzuki-Miyaura Coupling: The two fragments are joined via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a linear precursor.[5][7] Process optimization is critical here to suppress the formation of homocoupled byproducts.[5]

-

Ester Hydrolysis: The methyl ester on the linear precursor is chemoselectively hydrolyzed, often using potassium trimethylsilanolate (KOTMS), to yield a carboxylic acid without affecting the nitrile group.[4][7]

-

Macrolactamization: The final macrocycle is formed through an intramolecular amide bond formation. This is typically achieved under high-dilution conditions using a peptide coupling reagent like HATU or COMU to favor the intramolecular reaction over intermolecular polymerization.[4][7]

-

Purification: The final product is purified, often through crystallization, to yield high-purity Lorlatinib.[4]

Clinical Application and Significance

Lorlatinib is indicated for the treatment of adult patients with ALK-positive metastatic NSCLC.[15] Clinical trials, such as the Phase 3 CROWN study (NCT03052608), have demonstrated its superiority over crizotinib in first-line treatment, showing significantly longer progression-free survival (PFS).[9][16]

A critical aspect of its clinical utility is its efficacy in patients with brain metastases. Due to its designed ability to cross the blood-brain barrier, Lorlatinib has shown high rates of intracranial response.[6][9][17] It is also a vital treatment option for patients who have progressed on other ALK inhibitors.[15]

Table 3: Key Clinical Trials

| Trial ID | Phase | Title | Key Findings |

| NCT01970865 | I/II | A Study Of PF-06463922 In Patients With Advanced NSCLC With Specific Molecular Alterations | Established safety, pharmacokinetics, and the recommended Phase 2 dose (100 mg once daily). Demonstrated durable clinical responses in heavily pretreated patients, including those with CNS metastases.[17][18] |

| CROWN (NCT03052608) | III | A Study Of Lorlatinib Vs Crizotinib In First-Line Treatment Of Patients With Advanced ALK-Positive NSCLC | Lorlatinib showed significantly longer PFS and a higher intracranial response rate compared to crizotinib in the first-line setting.[9][16] |

Conclusion

PF-06463922 (Lorlatinib) is a testament to the power of structure-based drug design in overcoming clinical challenges in oncology. Its unique macrocyclic structure provides high potency against wild-type ALK/ROS1 and, crucially, against a wide array of resistance mutations that render earlier-generation inhibitors ineffective. Furthermore, its ability to penetrate the central nervous system addresses the significant unmet need of managing brain metastases in ALK-positive NSCLC. The sophisticated synthetic route developed for its manufacture enables the production of this complex molecule at scale. As a third-generation inhibitor, Lorlatinib has become a cornerstone of therapy for ALK-positive NSCLC, offering a durable and effective treatment option for patients, including those who have relapsed on prior therapies.

References

- 1. This compound | C7H9BClNO3 | CID 46739513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1150114-68-3|this compound|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. cda-amc.ca [cda-amc.ca]

- 16. Clinical Review - Lorlatinib (Lorbrena) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

commercial availability of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

An In-depth Technical Guide to (5-Chloro-6-ethoxypyridin-3-yl)boronic acid: Commercial Availability, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and drug discovery, boronic acids have emerged as indispensable building blocks.[1][2][3] Their stability, low toxicity, and versatile reactivity make them ideal intermediates in the synthesis of complex organic molecules.[1][4] this compound is a key heterocyclic building block, offering a unique combination of functional groups—a chloro substituent, an ethoxy group, and the reactive boronic acid moiety on a pyridine scaffold. This trifecta of features provides medicinal chemists with a versatile tool for constructing novel molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, a technical discussion of its synthesis and characterization, and its primary application in Suzuki-Miyaura cross-coupling.

Physicochemical Properties and Identification

Accurate identification is paramount for ensuring the quality and reproducibility of experimental results. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1150114-68-3 |

| Molecular Formula | C₇H₉BClNO₃ |

| Molecular Weight | 201.42 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1=NC=C(B(O)O)C=C1Cl |

| InChI Key | PRZRXDHALIHUBT-UHFFFAOYSA-N[5] |

| Physical Form | Solid[5] |

Commercial Availability

This compound is readily available from a variety of specialty chemical suppliers, facilitating its use in both academic research and industrial drug development. Researchers can source this reagent in various quantities, from milligrams to kilograms, with purities typically exceeding 95%.

| Supplier | Product Code (Example) | Purity (Typical) |

| BLDpharm | 1150114-68-3 | ≥97% |

| Fluorochem | F210457 | 95.0%[5] |

| Combi-Blocks (via Sigma-Aldrich) | COM448615285 | 97% |

| Pharma Info Source | (Lists various suppliers) | Varies by supplier[6] |

Synthetic Protocol (Illustrative)

While commercially available, understanding the synthesis of this compound provides insight into its chemistry. Heteroaryl boronic acids are commonly prepared via two primary routes: metal-halogen exchange followed by borylation, or a palladium-catalyzed Miyaura borylation.[4] Below is an illustrative protocol for a Miyaura borylation.

Experimental Workflow: Miyaura Borylation

Caption: Illustrative workflow for Miyaura borylation synthesis.

Step-by-Step Methodology

-

Precursor: The synthesis would begin with a suitable halogenated precursor, such as 3-bromo-5-chloro-2-ethoxypyridine.

-

Reaction Setup: In a reaction vessel, combine the precursor (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv), and a base like potassium acetate (KOAc) (3.0 equiv).

-

Solvent and Degassing: Add an anhydrous solvent, such as dioxane. The mixture is then thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: The reaction is heated to a temperature typically between 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling, the reaction is quenched with water. The resulting boronate ester is often hydrolyzed to the boronic acid during the aqueous workup or by subsequent treatment with an acid.

-

Purification: The crude product is extracted into an organic solvent. The final this compound is then purified, commonly by recrystallization or silica gel column chromatography, to yield the final product.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Suppliers typically provide a Certificate of Analysis with this data.[7]

| Technique | Purpose |

| ¹H NMR | Confirms proton environment and structural integrity. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. |

| LC-MS | Determines purity and confirms molecular weight. |

| HPLC | Quantifies purity by separating the main component from impurities. |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[8][9] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl motifs that are prevalent in pharmaceuticals.[10][11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

Reactants: To a reaction flask, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent System: Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol.

-

Inert Atmosphere: Degas the mixture and maintain it under an inert atmosphere.

-

Reaction: Heat the mixture (typically 80-110 °C) until the reaction is complete.

-

Purification: After completion, perform an aqueous workup, extract the product with an organic solvent, and purify using standard techniques like column chromatography.

Safety and Handling

Like most chemical reagents, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

Conclusion

This compound is a valuable and commercially accessible building block for researchers in drug discovery and organic synthesis. Its unique substitution pattern on the pyridine ring makes it a strategic component for creating diverse molecular libraries. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction solidifies its role as a critical tool for the efficient construction of complex, biologically active molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pharmainfosource.com [pharmainfosource.com]

- 7. 1150114-68-3|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

stability and storage conditions for 5-chloro-6-ethoxypyridin-3-yl boronic acid

An In-depth Technical Guide to the Stability and Storage of 5-chloro-6-ethoxypyridin-3-yl boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-6-ethoxypyridin-3-yl boronic acid is a pivotal building block in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds via Suzuki-Miyaura cross-coupling reactions. Its efficacy in drug discovery programs is intrinsically linked to its purity and stability. This guide provides a comprehensive analysis of the factors governing the stability of this reagent and outlines field-proven protocols for its optimal storage and handling to ensure experimental reproducibility and success. We will delve into the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—providing mechanistic insights that form the basis for rational storage and handling strategies.

Introduction: The Critical Role of Boronic Acid Stability in Synthesis

Boronic acids and their corresponding boronate esters are indispensable tools in carbon-carbon and carbon-heteroatom bond formation. Their utility, however, is often compromised by their inherent instability[1][2]. The boron center is electrophilic and susceptible to various degradation pathways, most notably protodeboronation and oxidation[1][3]. For a substituted pyridinyl boronic acid like 5-chloro-6-ethoxypyridin-3-yl boronic acid, the electronic nature of the pyridine ring further influences its stability profile.

The integrity of this reagent is paramount. Degradation not only reduces the effective concentration of the active coupling partner, leading to lower reaction yields, but it can also introduce impurities that complicate purification and may lead to false positives in biological assays[1][3]. Understanding and controlling the stability of this boronic acid is therefore a non-negotiable aspect of robust chemical synthesis and drug development.

Chemical Identity and Core Properties

To understand stability, one must first understand the molecule itself.

| Property | Value |

| IUPAC Name | (5-chloro-6-ethoxypyridin-3-yl)boronic acid |

| Molecular Formula | C7H9BClNO3 |

| Molecular Weight | 201.42 g/mol |

| CAS Number | 1072945-83-2 or 1150114-68-3 |

| Appearance | White to off-white solid/powder |

Molecular Structure:

Caption: Structure of 5-chloro-6-ethoxypyridin-3-yl boronic acid.

Key Degradation Pathways and Their Mechanisms

The stability of 5-chloro-6-ethoxypyridin-3-yl boronic acid is primarily threatened by three key degradation pathways. Understanding these mechanisms is crucial for developing effective storage and handling strategies.

Protodeboronation: The Ubiquitous Threat

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, typically catalyzed by acid or base in the presence of water[4]. The susceptibility of heteroaromatic boronic acids to this pathway is highly dependent on the position of the boronic acid group and the pH of the environment[5][6][7].

-

Mechanistic Insight: For pyridinyl boronic acids, the stability is greatly influenced by the position of the boron moiety. 2-Pyridyl boronic acids are notoriously unstable as they can form a zwitterionic intermediate that readily fragments[4][5][8]. In contrast, 3- and 4-pyridyl boronic acids, including the title compound, are significantly more stable towards protodeboronation because they cannot form such a reactive intermediate[5][6][7]. Studies have shown that 3-pyridyl boronic acids undergo very slow protodeboronation, even at elevated temperatures and high pH[5][7].

Caption: The process of protodeboronation.

Oxidation: The Role of Air and Light

The boronic acid group is susceptible to oxidation, which can lead to the formation of the corresponding phenol (a hydroxypyridine derivative in this case). This process is often mediated by exposure to atmospheric oxygen and can be accelerated by light and trace metal impurities[9][10][11].

-

Causality: The C-B bond can be cleaved oxidatively, a reaction that can even be synthetically useful under controlled conditions with specific oxidants like hydrogen peroxide[12][13]. However, during storage, slow, uncontrolled air oxidation leads to impurity formation. The use of an inert atmosphere is the most effective preventative measure.

Trimerization to Boroxines: The Dehydration Pathway

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines[14][15]. This is a reversible, equilibrium-driven process[16][17].

-

Trustworthiness of Protocols: The formation of boroxines is a critical consideration for experimental accuracy. While boroxines are often competent in cross-coupling reactions, their formation alters the stoichiometry of the reagent, as one molecule of boroxine contains three aryl groups but has a different molecular weight than three molecules of the monomeric boronic acid[18]. This can lead to significant errors in weighing and dispensing the reagent, causing inconsistent reaction outcomes. The equilibrium can be shifted back towards the boronic acid in the presence of water, but rigorously dry conditions favor boroxine formation[15][18].

References

- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. Collection - Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pHâRate Profiles, Autocatalysis, and Disproportionation - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boroxine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (5-Chloro-6-ethoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (5-Chloro-6-ethoxypyridin-3-yl)boronic acid. We will delve into its fundamental properties, explore robust synthetic strategies, and provide a detailed, field-proven protocol for its application in one of modern chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of Heterocyclic Boronic Acids

Boronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their unique combination of stability, versatile reactivity, and generally low toxicity.[1] In the context of drug discovery, these organoboron compounds are celebrated for their central role in palladium-catalyzed cross-coupling reactions, which enable the efficient construction of carbon-carbon and carbon-heteroatom bonds.[2][3]

This compound is a particularly valuable heterocyclic building block. Its substituted pyridine core is a common motif in biologically active molecules, and the presence of the boronic acid functional group allows for its strategic incorporation into complex molecular scaffolds. This guide provides the foundational knowledge required to effectively utilize this reagent in demanding synthetic campaigns.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and reproducible experimentation. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 1150114-68-3 | [4] |

| Molecular Formula | C₇H₉BClNO₃ | [4] |

| Molecular Weight | 201.41 g/mol | [4] |

| Appearance | Solid | [4] |

| Typical Purity | ≥95% | [4] |

| Canonical SMILES | CCOC1=NC=C(B(O)O)C=C1Cl | [4] |

| InChI Key | PRZRXDHALIHUBT-UHFFFAOYSA-N | [4] |

Synthesis Strategy: The Miyaura Borylation

While several methods exist for the synthesis of arylboronic acids, one of the most reliable and widely adopted for functionalized heterocycles is the palladium-catalyzed Miyaura borylation.[1] This approach involves the cross-coupling of a suitable aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Causality of Method Selection: The Miyaura borylation is often preferred over methods like Grignard or organolithium formation followed by trapping with a borate ester. This is because the reaction conditions are significantly milder and exhibit broad functional group tolerance. For a substrate containing potentially reactive chloro and ethoxy groups, avoiding the highly basic and nucleophilic conditions of organometallic intermediates is crucial to prevent unwanted side reactions and ensure high yields of the desired product.

Caption: Generalized workflow for the synthesis of the target boronic acid.

General Laboratory Synthesis Protocol

This protocol describes a representative procedure for the synthesis of the title compound from a suitable heteroaryl halide precursor.

-

Inert Atmosphere Preparation: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. The system must be thoroughly flame-dried or oven-dried to exclude moisture.

-

Reagent Charging: To the flask, add 3-bromo-5-chloro-2-ethoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene, via cannula or syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

-

Self-Validating Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting halide.

-

Workup and Isolation: Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester.

-

Hydrolysis to Boronic Acid: The crude pinacol ester can often be hydrolyzed by stirring with an aqueous acid (e.g., 2M HCl) or by purification via silica gel chromatography, where the silica itself can facilitate the hydrolysis.

-

Final Product Characterization: The final solid product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3] This reaction forges a new C-C bond between the boronic acid's pyridine ring and an electrophilic partner, typically an aryl or vinyl halide/triflate. This transformation is a cornerstone of modern medicinal chemistry, enabling the modular assembly of complex drug candidates.[5]

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which is outlined below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Coupling Reaction

This protocol provides a robust, self-validating workflow for coupling this compound with a generic aryl bromide (Ar-Br).

-

Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine this compound (1.2 eq), the chosen aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O. The choice of solvent and base is critical and depends on the specific substrates. The base is essential for activating the boronic acid in the transmetalation step.

-

Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

In-Process Validation: Monitor the disappearance of the limiting reagent (the aryl bromide) using TLC or LC-MS at regular intervals (e.g., every 2 hours). The appearance of a new, less polar spot (on normal phase TLC) corresponding to the coupled product indicates a successful reaction.

-

Reaction Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous NaCl (brine).

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo. The resulting crude material is then purified using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure coupled product.

-

Final Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As with all laboratory chemicals, proper safety precautions are mandatory.

-

This compound may be an irritant to the eyes, skin, and respiratory system.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Storage: Store in a cool, dry place away from oxidizing agents. The compound should be kept in a tightly sealed container.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable entry point for introducing a functionalized pyridinyl moiety into target molecules. Its utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it a critical reagent for scientists engaged in drug discovery and the development of complex organic materials. A firm grasp of its properties and the mechanistic principles behind its application, as detailed in this guide, is key to leveraging its full synthetic potential.

References

Spectroscopic Characterization of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (5-Chloro-6-ethoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this guide will utilize high-quality predicted data, corroborated by experimental data from structurally analogous compounds. This approach provides a robust framework for researchers to interpret their own experimental results. The combination of these techniques offers a self-validating system for structural confirmation, a cornerstone of trustworthy and reproducible scientific research.

Molecular Structure and Overview

This compound possesses a substituted pyridine ring, a versatile scaffold in drug discovery. The presence of a chloro group, an ethoxy group, and a boronic acid moiety makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions.

An In-depth Technical Guide to the Solubility of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-Chloro-6-ethoxypyridin-3-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users in optimizing their experimental and manufacturing processes. Given the current scarcity of specific experimental solubility data for this compound in public literature, this guide focuses on predicting solubility behavior based on physicochemical properties and provides a robust framework for its empirical determination.

Introduction: The Chemical Landscape of this compound

This compound, with the molecular formula C₇H₉BClNO₃, is a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in the synthesis of complex organic molecules underscores the importance of understanding its physical properties, with solubility being paramount for reaction setup, purification, and formulation.

Boronic acids as a class are known for their unique chemical properties.[1] They are typically solids at room temperature and exhibit a range of solubilities in organic solvents and water.[1] A defining characteristic is the Lewis acidic nature of the boron atom, which allows for reversible covalent interactions with diols and other Lewis bases.[1][2]

A significant challenge in handling boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium between the acid and its anhydride can be influenced by the solvent, temperature, and the presence of water, complicating solubility studies.[3]

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound offers several clues to its likely solubility in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₉BClNO₃ | [5] |

| Molecular Weight | 201.42 g/mol | [6] |

| Appearance | Solid (typically a white or off-white powder) | [1][7] |

| pKa | ~9 (estimated for boronic acids) | [2] |

The presence of a pyridine ring, an ethoxy group, a chloro substituent, and the boronic acid moiety itself creates a molecule with moderate polarity. The boronic acid group is capable of acting as both a hydrogen bond donor and acceptor. The pyridine nitrogen and the oxygen of the ethoxy group can also act as hydrogen bond acceptors.

Based on these features, a qualitative solubility prediction can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the solvent and the boronic acid's hydroxyl groups, as well as the pyridine nitrogen and ethoxy oxygen.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting with the -B(OH)₂ group. Solvents like DMF and DMSO are generally excellent solvents for a wide range of organic compounds.

-

Ethers (e.g., Diethyl ether, Dioxane): Moderate solubility is likely. Phenylboronic acid has been shown to have high solubility in ether solvents.[8]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to low solubility is predicted. While these solvents can have some polar character, their ability to engage in hydrogen bonding is limited.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Low to negligible solubility is expected. The overall polarity of the molecule is too high to be readily solvated by nonpolar hydrocarbons.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following dynamic method is a reliable technique for determining the solubility of boronic acids.[9]

Materials and Equipment

-

This compound (ensure purity is known)

-

Selected organic solvents (high purity, anhydrous)

-

Analytical balance (± 0.1 mg)

-

Heating/cooling circulator with a temperature probe

-

Magnetic stirrer with stir bar

-

Sealed vials

-

Turbidity sensor or a device to measure light transmittance

Experimental Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. This compound | C7H9BClNO3 | CID 46739513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1150114-68-3|this compound|BLD Pharm [bldpharm.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Strategic Application of 5-chloro-6-ethoxypyridin-3-yl boronic acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with tailored biological activities. Among these, pyridinyl boronic acids have emerged as exceptionally versatile reagents, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of a particularly valuable, yet specialized reagent: 5-chloro-6-ethoxypyridin-3-yl boronic acid . We will elucidate its intrinsic chemical properties, delve into its significant applications in medicinal chemistry, with a focused case study on its role in the synthesis of potent Bromodomain and Extra-Terminal domain (BET) inhibitors, and provide detailed, field-proven experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool in their own research endeavors.

Introduction: The Ascendancy of Pyridinyl Boronic Acids in Drug Discovery

The pyridine motif is a ubiquitous and privileged scaffold in a vast number of approved pharmaceuticals and biologically active compounds.[1] Its presence can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and ability to engage in hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic profile. The advent of robust and versatile cross-coupling methodologies, most notably the Suzuki-Miyaura reaction, has revolutionized the way medicinal chemists approach the synthesis of biaryl and heteroaryl structures, which are common features in many drug candidates.

Boronic acids, and their corresponding esters, are key players in these transformations due to their general stability, low toxicity, and broad functional group tolerance.[2] Heterocyclic boronic acids, such as those derived from pyridine, are particularly valuable as they allow for the direct and regioselective introduction of the pyridine core into complex molecules.[2] This modular approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties of 5-chloro-6-ethoxypyridin-3-yl boronic acid

5-chloro-6-ethoxypyridin-3-yl boronic acid is a crystalline solid with the molecular formula C7H9BClNO3. Its structure is characterized by a pyridine ring substituted with a chloro group at the 5-position, an ethoxy group at the 6-position, and the boronic acid moiety at the 3-position. This specific arrangement of substituents imparts a unique combination of steric and electronic properties that are highly advantageous in organic synthesis.

| Property | Value |

| Molecular Formula | C7H9BClNO3 |

| Molecular Weight | 201.42 g/mol |

| CAS Number | 1150114-68-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dioxane, THF, and DMF |

The electron-withdrawing nature of the chloro group and the pyridine nitrogen atom influences the reactivity of the boronic acid, while the ethoxy group can modulate the molecule's lipophilicity and steric bulk. This trifecta of functionalities provides medicinal chemists with multiple handles for fine-tuning the properties of the final product.

Core Application: Synthesis of Phenanthridinone-Based BET Inhibitors

A compelling application of 5-chloro-6-ethoxypyridin-3-yl boronic acid lies in the synthesis of potent and selective inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them a prime target for therapeutic intervention.

Recent research has identified a novel class of phenanthridin-6(5H)-one derivatives as potent BET inhibitors. The synthesis of these complex scaffolds can be efficiently achieved through a strategic Suzuki-Miyaura cross-coupling reaction, where 5-chloro-6-ethoxypyridin-3-yl boronic acid serves as a key building block.

The logical workflow for the synthesis of these inhibitors is depicted below:

Figure 1: Synthetic workflow for phenanthridinone-based BET inhibitors.

This synthetic strategy highlights the pivotal role of the Suzuki-Miyaura coupling in forging the central biaryl bond, which forms the core of the phenanthridinone scaffold. The choice of 5-chloro-6-ethoxypyridin-3-yl boronic acid is critical, as the ethoxy and chloro substituents on the pyridine ring are strategically positioned to interact with key residues in the active site of the BET bromodomain, thereby enhancing the potency and selectivity of the final inhibitor.

Experimental Protocols

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction between 5-chloro-6-ethoxypyridin-3-yl boronic acid and a generic 2-bromo-N-arylbenzamide, a key step in the synthesis of phenanthridinone-based BET inhibitors.

Materials and Reagents

| Reagent | CAS Number | Supplier |

| 5-chloro-6-ethoxypyridin-3-yl boronic acid | 1150114-68-3 | Commercially Available |

| 2-Bromo-N-arylbenzamide | Varies | Synthesized |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Commercially Available |

| Potassium Phosphate (K3PO4) | 7778-53-2 | Commercially Available |

| 1,4-Dioxane (anhydrous) | 123-91-1 | Commercially Available |

| Water (degassed) | 7732-18-5 | N/A |

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 5-chloro-6-ethoxypyridin-3-yl boronic acid (1.2 mmol, 1.2 equiv), the 2-bromo-N-arylbenzamide (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times. Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromo-N-arylbenzamide) is consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl intermediate.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The utility of 5-chloro-6-ethoxypyridin-3-yl boronic acid in the synthesis of BET inhibitors is underscored by the crucial role its substituents play in binding to the target protein.

-

The Pyridine Nitrogen: Acts as a key hydrogen bond acceptor, interacting with conserved water molecules or amino acid residues in the BET bromodomain active site.

-

The 6-Ethoxy Group: Occupies a hydrophobic pocket, contributing to the overall binding affinity and potentially influencing the pharmacokinetic properties of the inhibitor.

-

The 5-Chloro Group: Can engage in halogen bonding or other non-covalent interactions, further enhancing the potency and selectivity of the compound.

The ability to readily introduce this highly functionalized pyridine moiety via Suzuki-Miyaura coupling allows for the systematic exploration of these interactions, providing a powerful platform for the rational design of next-generation BET inhibitors.

Conclusion

5-chloro-6-ethoxypyridin-3-yl boronic acid is a valuable and versatile building block in modern medicinal chemistry. Its unique substitution pattern and its utility in robust C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, make it an indispensable tool for the synthesis of complex, biologically active molecules. The successful application of this reagent in the construction of potent phenanthridinone-based BET inhibitors serves as a compelling testament to its strategic importance in drug discovery. As the demand for novel therapeutics continues to grow, the judicious application of such highly functionalized reagents will undoubtedly continue to accelerate the pace of innovation in the pharmaceutical industry.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (5-Chloro-6-ethoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Heteroaromatic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds, most notably in the synthesis of biaryl and heteroaryl compounds which are prevalent motifs in pharmaceuticals and functional materials.[4] The incorporation of heteroaromatic structures, such as the pyridine ring, is a critical strategy in drug discovery. These moieties can significantly influence a molecule's pharmacological profile, affecting properties like solubility, metabolic stability, and target binding affinity.[5][6]

The specific reagent, (5-Chloro-6-ethoxypyridin-3-yl)boronic acid, offers a versatile building block for introducing a functionalized pyridine ring. The chloro and ethoxy substituents provide handles for further chemical modification and can modulate the electronic properties of the pyridine core, making this reagent particularly valuable for creating diverse molecular libraries in the pursuit of novel therapeutic agents.[7][8] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this specific boronic acid, detailing the underlying mechanism, offering optimized protocols, and addressing common challenges.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[1][3] While the specifics can vary with the choice of ligands and substrates, the fundamental steps remain consistent: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition : The cycle initiates with the oxidative addition of an aryl or heteroaryl halide (R¹-X) to a Pd(0) complex. This step forms a Pd(II) intermediate, which is a key player in the subsequent bond formation. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl. For less reactive chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[2][9]

-

Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. A crucial aspect of this step is the activation of the boronic acid by a base.[10] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (R²-B(OH)₃⁻).[11][12] This "ate" complex is significantly more reactive towards the Pd(II) intermediate, facilitating the exchange of the halide for the organic group from the boronate.

-

Reductive Elimination : The final step involves the reductive elimination from the diarylpalladium(II) complex. This step forms the new carbon-carbon bond in the desired biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Experimental Protocols

General Considerations for Success

-

Inert Atmosphere : Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This is typically achieved by using Schlenk line techniques or by working in a glovebox.[13]

-

Solvent Degassing : Solvents can dissolve significant amounts of oxygen. It is essential to use degassed solvents to prevent catalyst oxidation. Common degassing methods include sparging with an inert gas or the freeze-pump-thaw technique.

-

Reagent Purity : The purity of all reagents, including the boronic acid, aryl halide, catalyst, and base, is critical for achieving high yields and reproducibility.

Protocol 1: General Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst mixture to the Schlenk flask.

-

Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition : Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction : Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[14]

Protocol 2: Coupling with Challenging Aryl Chlorides

Aryl chlorides are less reactive than their bromide and iodide counterparts.[3] This protocol employs a more active catalyst system to facilitate the coupling.

Materials:

-

This compound

-

Aryl chloride

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate (K₃PO₄)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup : In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv) to a vial.

-

Catalyst Addition : Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.04 mmol, 4 mol%) to the vial.

-

Solvent Addition : Add anhydrous, degassed toluene (5 mL).

-

Reaction : Seal the vial and heat the mixture to 110 °C with vigorous stirring.

-

Monitoring : Monitor the reaction as described in Protocol 1. Reaction times may be longer (12-24 hours).

-

Work-up and Purification : Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent system can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected outcomes for the coupling of this compound.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aryl Bromide | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6-12 | 75-90 |

| Aryl Iodide | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 4-8 | 80-95 |

| Aryl Chloride | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12-24 | 60-85 |

| Aryl Triflate | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | 70-88 |

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below is a workflow for troubleshooting common issues.

Expert Insights:

-

The "2-Pyridyl Problem" Analogy : While our boronic acid is substituted at the 3-position, it's important to be aware of challenges associated with pyridyl boronic acids. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[5][15] For particularly sensitive substrates, using a ligand that sterically shields the palladium center can mitigate this issue.[13]

-

Protodeboronation : This is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene instead of the coupled product.[5][16] This is often exacerbated by high temperatures and strongly basic, aqueous conditions. If protodeboronation is suspected, consider using anhydrous conditions, a milder base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13]

-

Base Selection is Key : The choice of base is not trivial. While stronger bases can accelerate the reaction, they can also promote side reactions like protodeboronation.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[1] K₃PO₄ is often effective for challenging couplings, such as those involving aryl chlorides.[13] The optimal base is often substrate-dependent and may require screening.

Conclusion

The Suzuki-Miyaura coupling with this compound is a powerful and reliable method for the synthesis of functionalized bi- and heteroaryl compounds. A thorough understanding of the reaction mechanism, careful attention to experimental setup, and informed selection of reaction parameters are paramount for success. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize this valuable building block to advance their synthetic chemistry and drug discovery programs.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Optimizing Suzuki-Miyaura Cross-Coupling Reactions of 5-chloro-6-ethoxypyridin-3-yl boronic acid

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. The specific molecule, 5-chloro-6-ethoxypyridin-3-yl boronic acid, represents a versatile building block, offering multiple points for diversification. Its utility is primarily realized through the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.

However, the successful coupling of this substrate is not trivial. It presents a classic challenge in modern organic synthesis: the coupling of an electron-deficient heteroaryl chloride with a heteroaryl boronic acid. Several factors can impede the reaction, including the inherent stability of the C-Cl bond, potential catalyst inhibition by the pyridine nitrogen, and the susceptibility of the boronic acid to decomposition pathways like protodeboronation.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges. We will dissect the critical parameters of the Suzuki-Miyaura reaction as applied to this specific substrate, offering a rationale for experimental design and a systematic approach to optimizing reaction conditions for maximal yield and purity.

Understanding the Core Challenges

Achieving a high-yielding Suzuki-Miyaura coupling with 5-chloro-6-ethoxypyridin-3-yl boronic acid requires a nuanced understanding of the potential pitfalls:

-

Sluggish Oxidative Addition: The carbon-chlorine bond is significantly stronger than its bromide or iodide counterparts, making the initial oxidative addition of the palladium(0) catalyst the rate-limiting step. This necessitates the use of highly active catalyst systems.[1]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive catalyst species. This sequestration of the catalyst can halt the reaction prematurely.[2]

-

Protodeboronation: Pyridylboronic acids are prone to this side reaction, where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and base. This effectively removes the nucleophilic partner from the reaction.[1][2]

-

Slow Transmetalation: As an electron-deficient heteroaryl boronic acid, the transfer of the pyridyl group to the palladium center can be slow, further complicating the catalytic cycle.[3]

A logical and systematic approach to reaction optimization is therefore not just recommended, but essential for success.

The Catalytic Cycle: A Mechanistic Overview